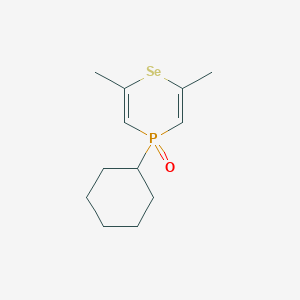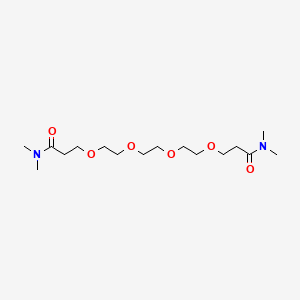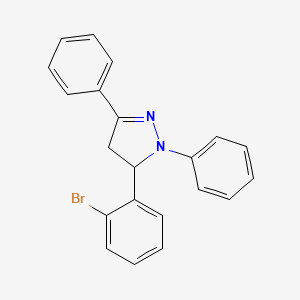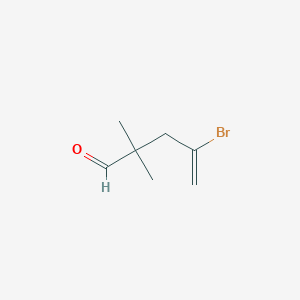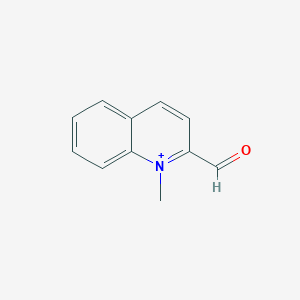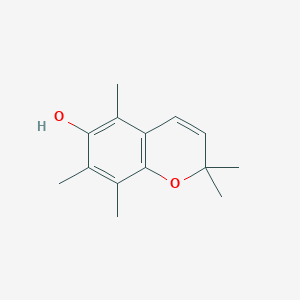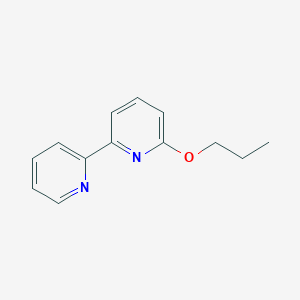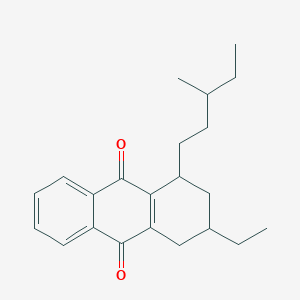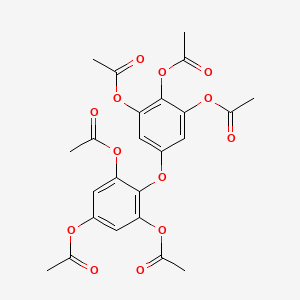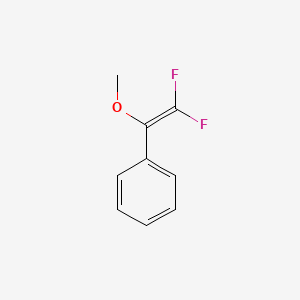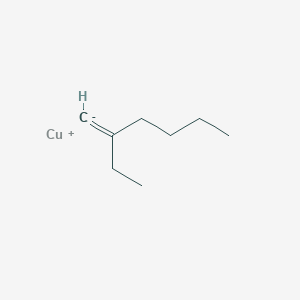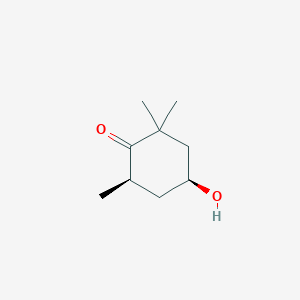
Cyclohexanone, 4-hydroxy-2,2,6-trimethyl-, (4S,6R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanone, 4-hydroxy-2,2,6-trimethyl-, (4S,6R)- is a member of the class of hydroxycyclohexanones. This compound is characterized by a hydroxy group at position 4, a gem-dimethyl group at position 2, and an additional methyl substituent at position 6. It is a stereoisomer with specific (4S,6R) configuration, which plays a crucial role in its chemical behavior and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 4-hydroxy-2,2,6-trimethyl-, (4S,6R)- typically involves the following steps:
Starting Material: The process begins with cyclohexanone as the starting material.
Hydroxylation: Introduction of the hydroxy group at the 4-position can be achieved through hydroxylation reactions using appropriate oxidizing agents.
Methylation: The addition of methyl groups at positions 2 and 6 is carried out using methylating agents under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the hydroxylation and methylation steps.
Optimized Reaction Conditions: Maintaining specific temperatures, pressures, and solvent systems to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanone, 4-hydroxy-2,2,6-trimethyl-, (4S,6R)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: The compound can participate in substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Including halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Secondary alcohols.
Substitution Products: Compounds with new functional groups replacing the hydroxy group.
Wissenschaftliche Forschungsanwendungen
Cyclohexanone, 4-hydroxy-2,2,6-trimethyl-, (4S,6R)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role as a bacterial metabolite and its interactions with biological systems.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a building block in various industrial processes.
Wirkmechanismus
The mechanism of action of Cyclohexanone, 4-hydroxy-2,2,6-trimethyl-, (4S,6R)- involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of metabolic pathways, potentially influencing cellular processes and biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone, 4-hydroxy-2,2,6-trimethyl-, (4R,6R)-: Another stereoisomer with different spatial arrangement of atoms.
Cyclohexanone, 2,2,6-trimethyl-: Lacks the hydroxy group at position 4, resulting in different chemical properties.
2,6,6-trimethyl-2-hydroxycyclohexanone: Similar structure but with variations in the position of functional groups
Uniqueness
Cyclohexanone, 4-hydroxy-2,2,6-trimethyl-, (4S,6R)- is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. This makes it valuable in stereoselective synthesis and applications where precise molecular configuration is crucial.
Eigenschaften
CAS-Nummer |
55058-51-0 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
(4S,6R)-4-hydroxy-2,2,6-trimethylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6-7,10H,4-5H2,1-3H3/t6-,7+/m1/s1 |
InChI-Schlüssel |
CSPVUHYZUZZRGF-RQJHMYQMSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H](CC(C1=O)(C)C)O |
Kanonische SMILES |
CC1CC(CC(C1=O)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


